

Application Notes and Protocols for Acynonapyr in Fruit Tree Pest Management

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Compound of Interest

Compound Name: *Acynonapyr*

Cat. No.: *B1384038*

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Introduction

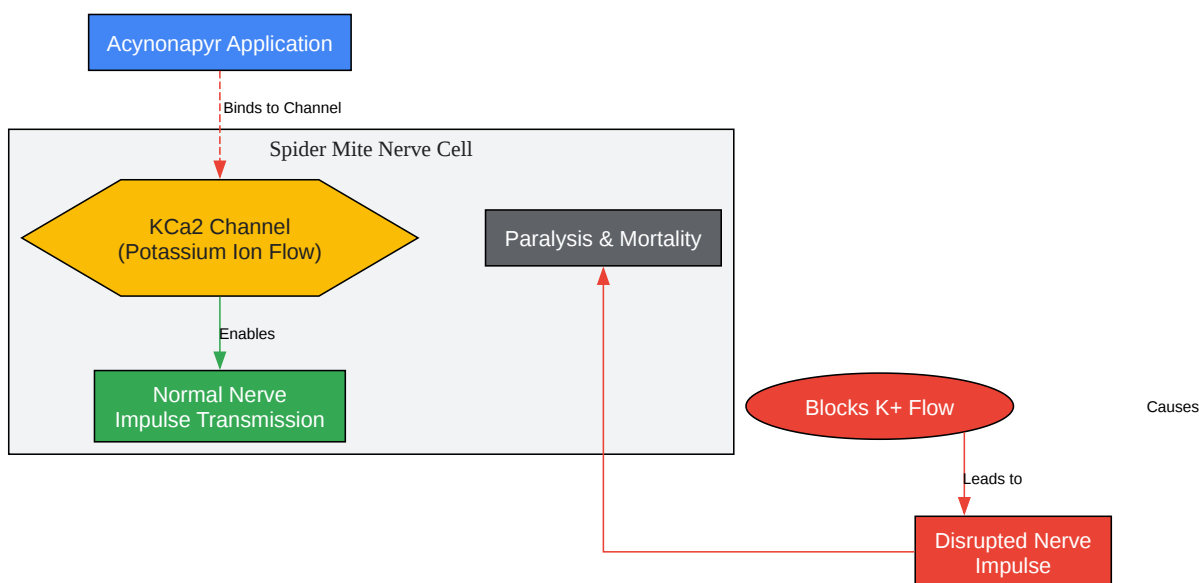
Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique N-pyridyloxy azabicycle core structure.[1][2] It provides highly selective control of economically significant spider mites in the Tetranychus and Panonychus genera, which are major pests in a wide range of fruit crops, including pome fruits, citrus, and grapes.[1][3][4] Its unique mode of action and favorable safety profile make it a valuable tool for Integrated Pest Management (IPM) and resistance management programs.[3][5][6]

Mode of Action

Acynonapyr represents a new class of insecticide, classified by the Insecticide Resistance Action Committee (IRAC) as Group 33.[3][5] Its primary target is the calcium-activated potassium channel (KCa2) in the nervous system of spider mites.[3][4][5]

- Mechanism: **Acynonapyr** selectively binds to and inhibits the KCa2 channels in spider mites.[3][5]
- Physiological Effect: This binding blocks the flow of potassium ions, disrupting the normal transmission of nerve impulses.[5][6]

- Symptoms: Affected mites rapidly display neurological symptoms, including convulsions and impaired mobility, leading to paralysis and mortality.[5][6][7]
- Selectivity: Importantly, **Acynonapyr** shows little activity against mammalian KCa2 channels, which contributes to its favorable safety profile for non-target organisms.[3][5][6]



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Caption: **Acynonapyr**'s mode of action targeting mite KCa2 channels.

Data Summary

Efficacy and Pest Spectrum

Acynonapyr demonstrates high efficacy against key spider mite pests of fruit trees while having minimal impact on other mite types and beneficial insects.[5][6][7] It is effective against

all life stages, from eggs to adults.[3][7] This high selectivity is crucial for its use in IPM systems.[5]

Target Pest	Life Stage	Efficacy Level	Reference
Tetranychus urticae (Two-spotted spider mite)	Egg, Larva, Nymph, Adult	High	[1][5]
Panonychus citri (Citrus red mite)	Egg, Larva, Nymph, Adult	High	[1]
Panonychus ulmi (European red mite)	All Stages	High	[4][7]
Rust Mites & Broad Mites	All Stages	Insufficient Activity	[5][6][7]

Table 1: Summary of **Acynonapyr**'s acaricidal spectrum and efficacy.

Safety Profile

The compound has a favorable safety profile, with low mammalian toxicity and minimal effects on beneficial organisms, making it compatible with IPM programs.[2][3]

Organism Type	Test	Result	Conclusion	Reference
Mammals (Rat)	Acute Oral LD50	>2000 mg/kg	Low Toxicity	[3][8]
Mammals (Rat)	Acute Dermal LD50	>2000 mg/kg	Low Toxicity	[8]
Beneficial Insects	Field & Lab Studies	Minimal Impact	Safe for IPM	[3][5][6]
Honeybees	Field & Lab Studies	Minimal Impact	Safe for Pollinators	[5][6][7]

Table 2: Toxicological profile of **Acynonapyr**.

Residue Data in Pome and Citrus Fruits

Residue studies have been conducted to establish maximum residue levels (MRLs) in fruit crops. Data indicates that residues can concentrate in processed fractions like pomace.

Crop	Application Rate (lb ai/A)	Sample	Max Residue (ppm)	Reference
Apple	0.1125	Whole Fruit	Not specified	[8]
Apple	0.1125	Wet Pomace	Concentration Factor: 1.7	[8]
Orange	0.1406	Whole Fruit	~0.0391	[8]
Grapefruit	0.1406	Whole Fruit	~0.0594	[8]

Table 3: Maximum residue levels of **Acynonapyr** in select fruit crops.

Experimental Protocols

Protocol 1: Leaf-Disc Bioassay for Acaricidal Efficacy

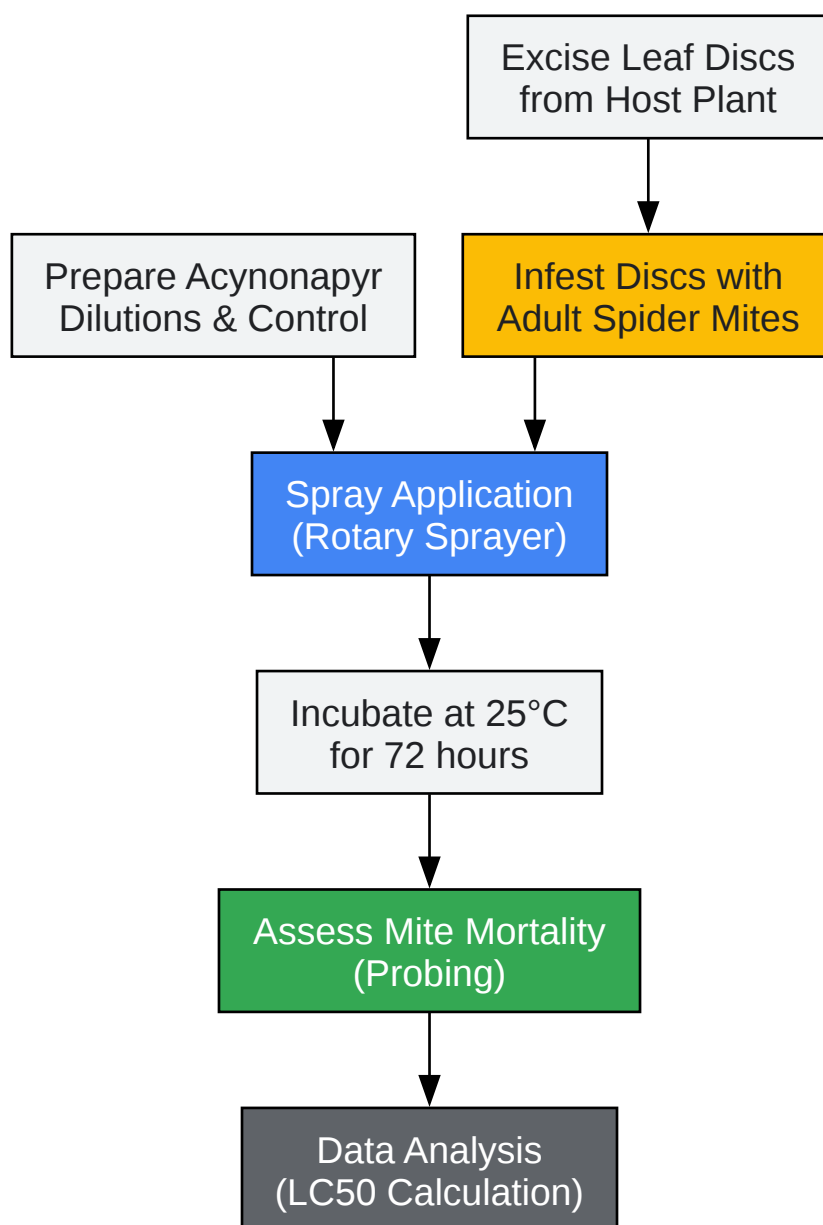
This protocol is designed to evaluate the efficacy of **Acynonapyr** against adult spider mites on fruit tree leaves. The methodology is adapted from standard laboratory bioassay procedures.[1]

1. Preparation of Test Solutions: a. Prepare a stock solution of **Acynonapyr** (e.g., 20% Suspension Concentrate) in an appropriate solvent like dimethylformamide (DMF).[1] b. Create a series of dilutions (e.g., 125, 31, 8, 2, and 0.5 ppm) using deionized water containing a surfactant (e.g., 0.02% Rabiden 3S®) to ensure even coverage.[1] c. A control solution containing only water and surfactant should be prepared.

2. Leaf Disc Preparation and Infestation: a. Excise leaf discs (approx. 2-3 cm diameter) from unsprayed host plants (e.g., kidney bean for *T. urticae* or citrus for *P. citri*).[1] b. Place each disc, abaxial side up, on a moistened cotton pad or agar in a petri dish. c. Transfer 15-20 adult female spider mites onto each leaf disc using a fine brush.[1] d. Allow mites to acclimate for 2-4 hours.

3. Application and Incubation: a. Spray the test solutions onto the infested leaf discs using a rotary distributing sprayer or a precision spray tower to ensure uniform application.^[1] b. Allow the discs to air dry completely in a fume hood. c. Place the petri dishes in a controlled environment chamber at 25°C, 65% relative humidity, and a 16:8 (L:D) photoperiod.^[1]

4. Mortality Assessment: a. Assess mite mortality 3 days (72 hours) after treatment.^[1] b. Mites that are unable to move when prodded with a fine brush are considered dead. c. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. d. Use probit analysis to determine the LC50 (median lethal concentration) value.



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Caption: Experimental workflow for an **Acynonapyr** efficacy bioassay.

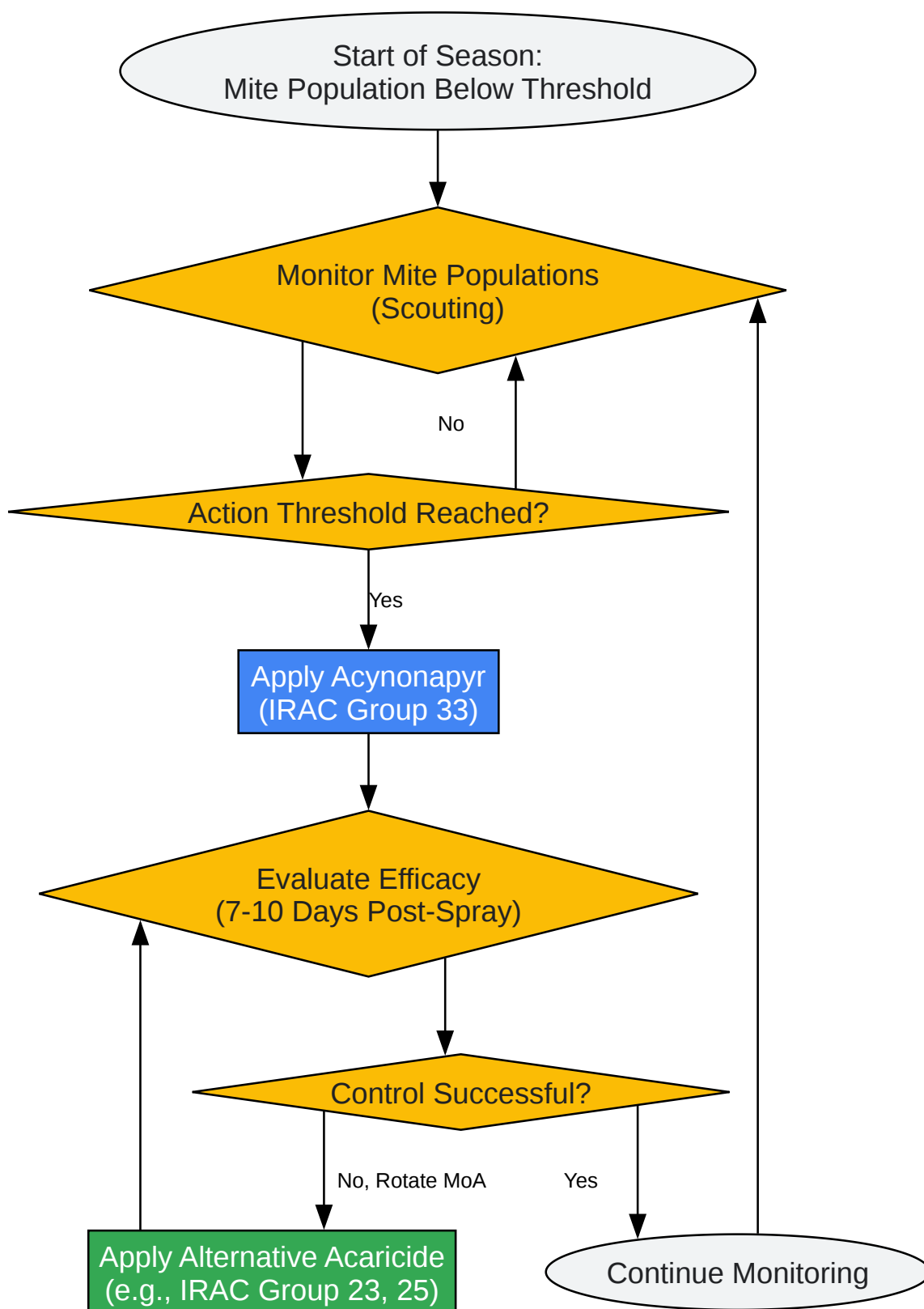
Protocol 2: Resistance Monitoring in Field Populations

Due to its novel mode of action, **Acynonapyr** is a critical tool for managing mites resistant to other acaricides.[3][7] Regular monitoring is essential to detect any shifts in susceptibility.

1. Mite Population Sampling: a. Collect mites from multiple locations within the fruit orchard, focusing on areas with high infestation or suspected control failure. b. Sample at least 100-200 individuals to ensure a representative sample of the population's genetic diversity. c. Establish a susceptible reference strain, maintained in the laboratory without exposure to any pesticides.
2. Susceptibility Bioassay: a. Conduct a dose-response bioassay as described in Protocol 4.1 for both the field-collected population and the susceptible reference strain. b. Use a minimum of five concentrations of **Acynonapyr** to generate a reliable dose-response curve.
3. Data Analysis and Resistance Ratio Calculation: a. Calculate the LC50 values for both the field and susceptible populations. b. Determine the Resistance Ratio (RR) using the formula: $RR = \text{LC50 of Field Population} / \text{LC50 of Susceptible Strain}$ c. An RR value greater than 10 is typically considered indicative of resistance, though this threshold may vary.
4. Management Decision: a. If RR values indicate a shift in susceptibility, implement a resistance management strategy. b. This involves rotating **Acynonapyr** with acaricides from different IRAC groups to reduce selection pressure.

Resistance Management Strategy

To preserve the long-term efficacy of **Acynonapyr**, a structured resistance management program is crucial. Its novel mode of action makes it an excellent rotational partner with other acaricides.[3] No target-site mutations conferring resistance have been identified to date, making it effective against mite populations that have developed resistance to other chemical classes.[5][6][7]



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Caption: Logic for an **Acynonapyr** resistance management program.

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